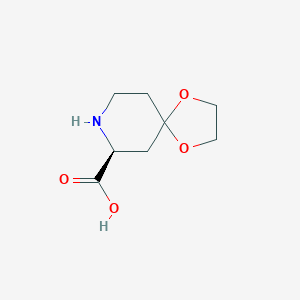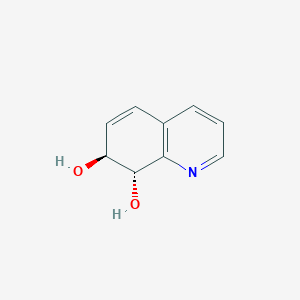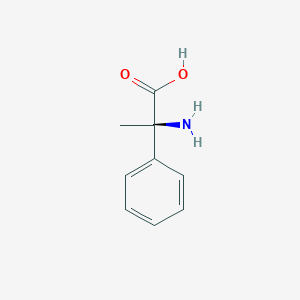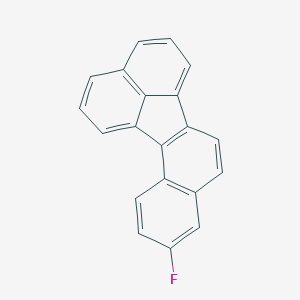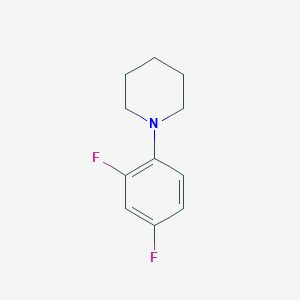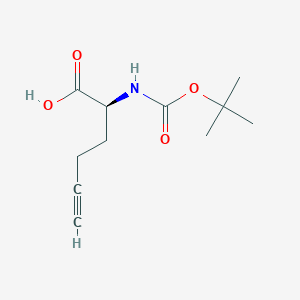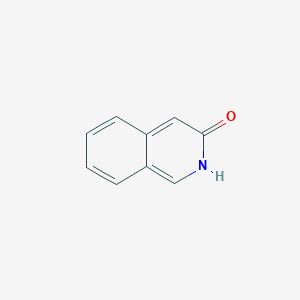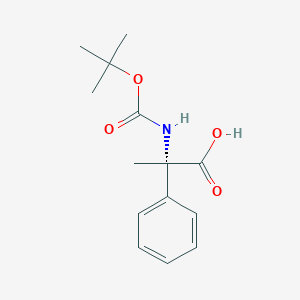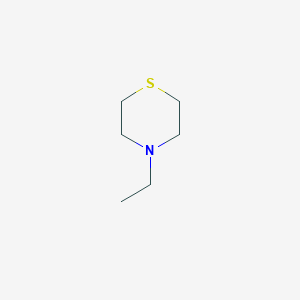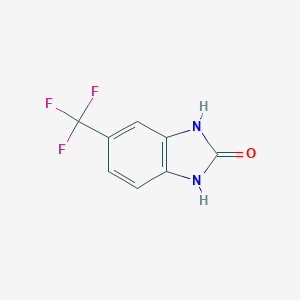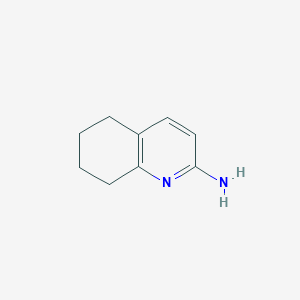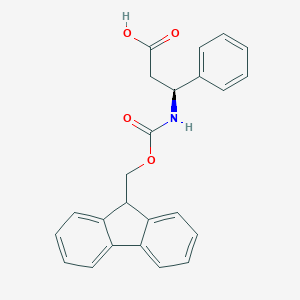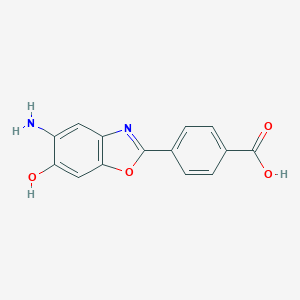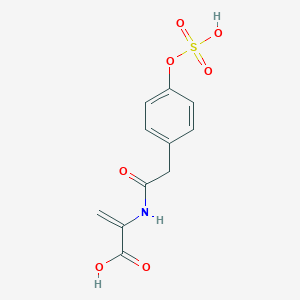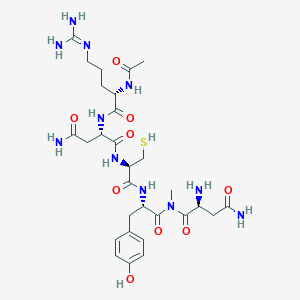
Rncyn
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rncyn is a natural compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Rncyn is a cyclic peptide that is produced by the bacteria Streptomyces sp. It has been found to possess several pharmacological properties such as anti-tumor, anti-inflammatory, and immunomodulatory effects.
Wirkmechanismus
The mechanism of action of Rncyn is not fully understood. However, studies have suggested that Rncyn exerts its pharmacological effects by modulating various signaling pathways such as the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. Rncyn has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemische Und Physiologische Effekte
Rncyn has been found to have several biochemical and physiological effects. It has been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation. Rncyn has also been found to modulate the activity of various enzymes such as COX-2 and MMPs. In addition, Rncyn has been found to modulate the production of various cytokines such as TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Rncyn in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. Rncyn is also relatively easy to synthesize and purify, which makes it a cost-effective option for lab experiments. However, one of the limitations of using Rncyn in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of Rncyn. One direction is to further elucidate the mechanism of action of Rncyn and its interactions with various signaling pathways. Another direction is to investigate the potential therapeutic applications of Rncyn in other diseases such as neurodegenerative diseases and metabolic disorders. Finally, there is a need for more studies to investigate the pharmacokinetics and toxicity of Rncyn in vivo.
Synthesemethoden
The synthesis of Rncyn is a complex process that involves several steps. The first step involves the fermentation of the bacteria Streptomyces sp. in a suitable medium. The second step involves the extraction of the Rncyn compound from the bacterial culture using various purification techniques such as chromatography and crystallization.
Wissenschaftliche Forschungsanwendungen
Rncyn has been extensively studied for its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and inflammatory diseases. In cancer, Rncyn has been found to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and colon cancer. In autoimmune disorders, Rncyn has been found to modulate the immune system and reduce the severity of the disease. In inflammatory diseases, Rncyn has been found to reduce inflammation and pain.
Eigenschaften
CAS-Nummer |
126355-75-7 |
|---|---|
Produktname |
Rncyn |
Molekularformel |
C29H45N11O9S |
Molekulargewicht |
723.8 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]-2-amino-N-methylbutanediamide |
InChI |
InChI=1S/C29H45N11O9S/c1-14(41)36-18(4-3-9-35-29(33)34)24(45)37-19(12-23(32)44)25(46)39-21(13-50)26(47)38-20(10-15-5-7-16(42)8-6-15)28(49)40(2)27(48)17(30)11-22(31)43/h5-8,17-21,42,50H,3-4,9-13,30H2,1-2H3,(H2,31,43)(H2,32,44)(H,36,41)(H,37,45)(H,38,47)(H,39,46)(H4,33,34,35)/t17-,18-,19-,20-,21-/m0/s1 |
InChI-Schlüssel |
DRCKSUGTARVWBX-SXYSDOLCSA-N |
Isomerische SMILES |
CC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N(C)C(=O)[C@H](CC(=O)N)N |
SMILES |
CC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N(C)C(=O)C(CC(=O)N)N |
Kanonische SMILES |
CC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N(C)C(=O)C(CC(=O)N)N |
Andere CAS-Nummern |
126355-75-7 |
Synonyme |
Ac-Arg-Asn-Cys-Tyr-Asn-NMA acetylarginyl-asparginyl-cysteinyl-tyrosyl-asparginyl-N-methylamide RNCYN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



